Z-L-Asp-OEt
Descripción general
Descripción
Z-L-Asp-OEt, also known as diethyl L-aspartate, is a derivative of the amino acid aspartic acid . It is used in the enzymatic synthesis of polypeptides, a process that is environmentally friendly, atom-economical, and stereo-/regioselective .
Synthesis Analysis
The synthesis of this compound involves the polymerization of L-Asp diethyl ester by a bacterial protease from Bacillus subtilis using an organic solvent at a temperature ranging from 30 to 50 °C . The resulting α-linked poly(β-ethyl α-l-aspartate) [poly(l-Asp-OEt)] with a weight average molecular weight (Mw) up to 3700 was obtained at 85% yield .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves various helical secondary structures . These structures are regulated by the substrate specificity of proteases, namely, a combination of amino acid monomers and proteases .
Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to the isomerization of aspartic acid . This process proceeds through the formation of a cyclic succinimide intermediate .
Aplicaciones Científicas De Investigación
Peptide-Based Sensing : A study by Wang et al. (2019) developed a peptide-based chemosensor (Dansyl-Asp-His-NH2) that showed selectivity and sensitivity in the fluorescence detection of Zn2+ ions, with a binding constant value of 4.09 × 10^10 M^−2. This chemosensor demonstrated a strong fluorescence "turn-on" effect for Zn2+ in aqueous solution, with a detection limit calculated at 36.8 nM (Wang et al., 2019).
Enzymatic Synthesis in Aqueous Medium : Liu et al. (2015) studied the enzymatic synthesis of Z-Aspartame in an aqueous medium. They found that the lower pH of the reaction medium led to higher solubilities of the substrates and significantly lowered the solubility of the product. This study provided insights into the thermodynamics of enzymatic synthesis and its optimization (Liu et al., 2015).
Bioimaging Mass Spectrometry : In the study of trace elements using bioimaging mass spectrometry, Becker et al. (2014) highlighted the capability of LA-ICP-MS to quantify trace elements within tissue sections, including the distribution analysis of Fe, Cu, Zn in rodent brain (Becker et al., 2014).
Enzymatic Synthesis in Aqueous/Organic Biphasic Systems : Nakanishi et al. (1986) explored the kinetics and equilibrium of the enzymatic synthesis of Z-Aspartame in aqueous/organic biphasic systems. This provided valuable data on the synthesis in biphasic systems, offering a comprehensive view of the process's rate and equilibrium (Nakanishi et al., 1986).
Zinc Ion Interaction in Cellular Processes : Tamura et al. (2002) investigated the role of zinc ions in ricin-induced apoptosis in U937 cells. They found that Zn(2+) inhibited the activation of caspase-like proteases in ricin-treated cells, suggesting a role in blocking the apoptotic process. This study highlights the importance of zinc ions in cellular regulatory mechanisms (Tamura et al., 2002).
Protein Structure Analysis : Ichinose et al. (1990) analyzed the amino acid sequence of human protein Z, a vitamin K-dependent plasma glycoprotein, and found it to be synthesized with a prepro-leader sequence of 40 amino acids. The study adds to the understanding of protein structure and its physiological roles (Ichinose et al., 1990).
Mecanismo De Acción
Target of Action
Z-L-Asp-OEt, also known as L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-ethyl ester, is primarily targeted by proteases . Proteases are enzymes that cleave the amide bonds of proteins by hydrolysis . They have been utilized for the enzymatic synthesis of peptide compounds .
Mode of Action
The interaction of this compound with its targets involves enzymatic polymerization of amino acid derivatives using proteases . This process proceeds via the reverse reaction of hydrolysis, which is aminolysis, in an equilibrium . Thermodynamic and kinetic controls in the aminolysis reaction rationally optimize enzymatic polymerization efficiency .
Biochemical Pathways
The enzymatic synthesis of polypeptides, facilitated by this compound, is a biomass-based, environmentally benign, atom-economical, and stereo-/regioselective method that can replace petroleum-derived chemical polypeptide syntheses . The polymerization is regulated by the substrate specificity of proteases, namely, a combination of amino acid monomers and proteases .
Pharmacokinetics
It is known that the compound is involved in the enzymatic synthesis of polypeptides
Result of Action
The result of this compound’s action is the synthesis of a great number of polypeptides, including homopolymers, random/block copolymers, and specific polymer architectures, such as star-shaped polymers . These are synthesized by a protease-catalyzed polymerization technique .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the enzyme CAL-B from Candida antarctica, used in the polymerization process, is dried under vacuum at 40°C before use This suggests that the activity of the enzyme, and thus the efficacy of this compound, can be influenced by temperature
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3S)-4-ethoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-2-20-13(18)11(8-12(16)17)15-14(19)21-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,19)(H,16,17)/p-1/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGURRJNSRKHEDN-NSHDSACASA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)[O-])NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(=O)[O-])NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16NO6- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80786557 | |
Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-ethoxy-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80786557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4668-43-3 | |
Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-ethoxy-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80786557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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